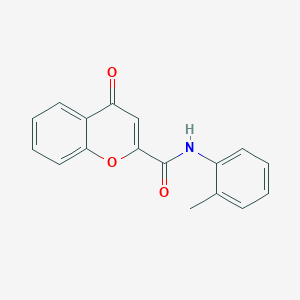
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a synthetically engineered organic compound. This compound is structurally characterized by the presence of the fluorenylidene group, which is integral to its functionality and biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide generally involves the following steps:
Fluorenylidene Formation: The initial step includes synthesizing the fluorenylidene group. This can be done via the condensation of fluorene with suitable reagents under anhydrous conditions.
Hydroxypropoxy Substitution: The fluorenylidene intermediate then undergoes a nucleophilic substitution reaction with a hydroxypropoxy precursor, under mild heating and catalytic conditions to ensure high yield and purity.
Amino Group Attachment: The intermediate compound is then reacted with an amine derivative to form the fluorenylidene amino moiety.
Acetamide Linkage Formation: Finally, acylation with acetic anhydride or acetyl chloride introduces the acetamide group, finalizing the synthesis of this compound.
Industrial Production Methods:
Industrially, the compound can be synthesized using similar routes but scaled up with continuous flow reactors to maintain steady state conditions, ensuring consistent quality and volume. This includes robust purification processes such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically leading to the formation of quinones and hydroquinones.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Hydrolysis: Formation of phenolic compounds.
科学的研究の応用
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide has found extensive applications in various fields:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent marker due to its structural properties.
Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable conjugates with various pharmacophores.
Industry: Used in the manufacturing of advanced materials such as polymers and resins due to its reactive functional groups.
作用機序
Mechanism:
The compound primarily exerts its effects through interaction with specific molecular targets. The fluorenylidene group allows it to bind efficiently to enzyme active sites, altering their activity.
Molecular Targets:
Enzymes: Can inhibit or activate enzymes involved in metabolic pathways.
Receptors: May interact with cell surface receptors, modulating signal transduction pathways.
類似化合物との比較
N-(4-(3-(fluorenylaminooxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
N-(4-(3-((fluorenylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)formamide
Unique Aspects:
What sets N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide apart is its specific fluorenylidene configuration, which enhances its binding affinity and specificity, making it a potent tool in scientific research and industrial applications.
This compound may not roll off the tongue easily, but it offers fascinating insights and applications across multiple scientific domains. And, if nothing else, you now have a new molecule in your knowledge repertoire!
特性
IUPAC Name |
N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-13-18(26-17(2)28)11-12-24(16)30-14-19(29)15-31-27-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,29H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURGJVISKCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2969224.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)










